2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 874912-76-2
VCID: VC4229694
InChI: InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H
SMILES: C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl
Molecular Formula: C16H16ClNO
Molecular Weight: 273.76

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

CAS No.: 874912-76-2

Cat. No.: VC4229694

Molecular Formula: C16H16ClNO

Molecular Weight: 273.76

* For research use only. Not for human or veterinary use.

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride - 874912-76-2

CAS No. 874912-76-2
Molecular Formula C16H16ClNO
Molecular Weight 273.76
IUPAC Name 2-amino-2-anthracen-9-ylethanol;hydrochloride
Standard InChI InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H
Standard InChI Key YDYIILJVVXUUBO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl

Structural and Chemical Properties

Molecular Architecture

The compound consists of an anthracene ring system (a fused tricyclic aromatic hydrocarbon) bonded to a chiral carbon center bearing both amino (NH2-\text{NH}_2) and hydroxyl (OH-\text{OH}) functional groups. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . The stereochemistry of the chiral center is critical for its biological and catalytic applications, as evidenced by the distinct pharmacological profiles of its enantiomers .

Key Structural Features:

  • Chirality: The (R)-enantiomer is predominant in synthetic applications, with an InChIKey of ZNTMTJISNMWNMS-HNNXBMFYSA-N .

  • Hydrogen Bonding: Two hydrogen bond donors (NH3+-\text{NH}_3^+ and OH-\text{OH}) and two acceptors (oxygen and nitrogen) facilitate intermolecular interactions .

  • Aromatic System: The planar anthracene group enables π-π stacking and fluorescence, with absorption maxima in the UV-visible range .

Physicochemical Data

PropertyValueSource
Molecular Weight273.76 g/mol
XLogP32.9
Hydrogen Bond Donors2
Rotatable Bond Count2
Melting PointNot reported
SolubilitySoluble in polar solvents

Synthesis and Characterization

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR data confirm the presence of the anthracene protons (aromatic signals at δ 7.5–8.5 ppm) and the chiral center’s substituents .

  • X-ray Crystallography: Related anthracene derivatives exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding stabilizing the lattice .

  • Mass Spectrometry: High-resolution mass spectra (HRMS) validate the molecular formula, with a reported exact mass of 237.115 Da for the free base .

Pharmacological Applications

Neurological Drug Development

The compound serves as a chiral building block for synthesizing neuromodulators and antipsychotic agents. Its anthracene core enables fluorescence-based tracking of drug-target interactions in vitro . For example, derivatives of this compound have been explored as inhibitors of Zinc Finger Protein 207 (ZNF207), a target implicated in glioma stemness .

Key Findings:

  • C16 Derivative: A structurally related benzamide derivative exhibited IC50_{50} values of 0.5–2.5 μM in glioma sphere formation assays, demonstrating potent anti-stemness activity .

  • Blood-Brain Barrier Permeability: The lipophilic anthracene moiety enhances CNS penetration, making it suitable for neurotherapeutic candidates .

Anticancer Activity

In vivo studies of anthracene-containing analogs show efficacy in subcutaneous and orthotopic glioma models, with tumor growth inhibition rates exceeding 60% at 15 mg/kg doses . Mechanistically, these compounds downregulate stemness-related genes (e.g., SOX2, OCT4) and induce apoptosis via mitochondrial pathways .

Applications in Materials Science

Asymmetric Catalysis

The chiral amino alcohol moiety acts as a ligand in transition-metal catalysts for enantioselective reactions. For instance, iron-catalyzed oxidative cross-couplings using related ligands achieve enantiomeric excess (ee) values >90% .

Organic Electronics

The anthracene group’s fluorescence and charge-transport properties make the compound a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): Emissive layer dopants with tunable wavelengths .

  • Photonic Crystals: Self-assembled structures exploiting π-π interactions .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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